molecular formula C12H10N2O2 B11711031 methyl 2-cyano-2H-quinoline-1-carboxylate CAS No. 17954-21-1

methyl 2-cyano-2H-quinoline-1-carboxylate

Cat. No.: B11711031
CAS No.: 17954-21-1
M. Wt: 214.22 g/mol
InChI Key: XVEFIJORXXTITB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a quinoline ring system with a cyano group and a carboxylate ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-2H-quinoline-1-carboxylate typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . One common method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine under solvent-free conditions with nanostructured titanium dioxide photocatalysts and microwave irradiation . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry protocols. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact . These methods not only enhance the yield but also reduce the production costs and waste generation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-2H-quinoline-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-2H-quinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-2H-quinoline-1-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Cyanoquinoline: Lacks the carboxylate ester group.

    Methyl quinoline-1-carboxylate: Lacks the cyano group.

Uniqueness

Methyl 2-cyano-2H-quinoline-1-carboxylate is unique due to the presence of both the cyano and carboxylate ester groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .

Properties

CAS No.

17954-21-1

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 2-cyano-2H-quinoline-1-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)14-10(8-13)7-6-9-4-2-3-5-11(9)14/h2-7,10H,1H3

InChI Key

XVEFIJORXXTITB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(C=CC2=CC=CC=C21)C#N

Origin of Product

United States

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